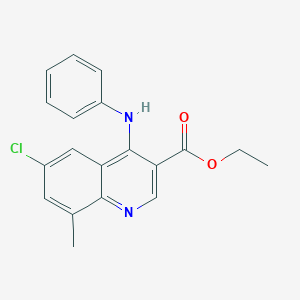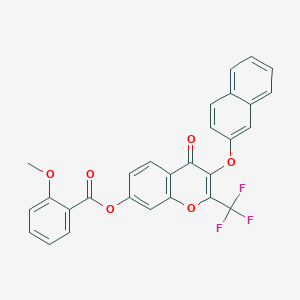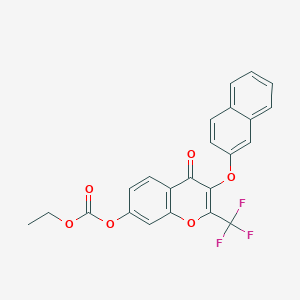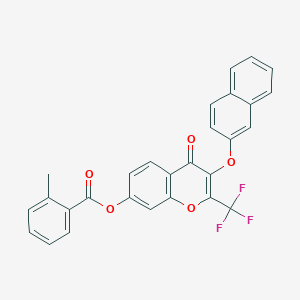![molecular formula C20H19N3O3S B375073 N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea](/img/structure/B375073.png)
N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamothioyl group and an isoindolyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. The reaction is carried out in the presence of a suitable base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: Similar structure but with a pyrazole ring instead of an isoindole ring.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Contains an isoindole ring but lacks the carbamothioyl group.
Uniqueness
N-(3,5-dimethylphenyl)-N'-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]thiourea is unique due to its combination of a carbamothioyl group and an isoindolyl moiety
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C20H19N3O3S/c1-12-9-13(2)11-14(10-12)21-20(27)22-17(24)7-8-23-18(25)15-5-3-4-6-16(15)19(23)26/h3-6,9-11H,7-8H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
GIQQGZKMYUVWJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![PROPAN-2-YL 2-{[3-(2-METHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}PROPANOATE](/img/structure/B374991.png)
![8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B374992.png)


![N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE](/img/structure/B374998.png)

![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375002.png)
![ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375003.png)
![cyclohexyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375005.png)

![3-(2-methoxyphenyl)-7-[(3-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B375010.png)
![propan-2-yl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375011.png)
![isopropyl {[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B375012.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375013.png)
